Enzymatic Inhibition Profile: Potent VAP-1 Inhibition versus Weak Activity Against Other Aminoxidases
A direct comparison of the compound's inhibitory activity against two related amine oxidases reveals a stark difference in potency. It exhibits a potent IC50 of 20 nM against human Vascular Adhesion Protein-1 (VAP-1), while showing no significant activity against rat D-Amino Acid Oxidase (DAO) with an IC50 > 100,000 nM [1]. This 5,000-fold difference in potency within a related enzyme class highlights a significant selectivity profile that is not a general feature of all benzodioxole derivatives.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Human VAP-1: IC50 = 20 nM; Rat DAO: IC50 > 100,000 nM |
| Comparator Or Baseline | Rat D-Amino Acid Oxidase (DAO) as an in-class enzyme control |
| Quantified Difference | Selectivity ratio >5,000-fold for VAP-1 over DAO |
| Conditions | Human VAP-1 expressed in CHO cells using [14C]-benzylamine as substrate; Rat DAO using [14C]-putrescine as substrate. |
Why This Matters
This high degree of target selectivity is critical for developing chemical probes or drug candidates with a reduced risk of off-target effects, a key differentiator for procurement in focused drug discovery programs.
- [1] BindingDB. BDBM50433257 CHEMBL2376160::CHEMBL2376161. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50433257 View Source
